![molecular formula C15H10Cl2N4O B5299123 2-chloro-N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5299123.png)
2-chloro-N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
2-chloro-N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is a member of the triazole family of compounds and has been studied extensively for its biological and chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it is believed to inhibit the synthesis of ergosterol, a component of fungal cell membranes. This inhibition leads to the disruption of fungal cell growth and ultimately leads to the death of the fungus.
Biochemical and Physiological Effects:
2-chloro-N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have both biochemical and physiological effects. It has been found to inhibit the growth of various fungi, bacteria, and tumor cells. It has also been found to have insecticidal and herbicidal properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its ability to inhibit the growth of various fungi, bacteria, and tumor cells. This makes it a useful compound for studying the mechanisms of these organisms. However, one of the limitations of using this compound is its potential toxicity to humans and other organisms.
Future Directions
There are several future directions for research on 2-chloro-N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of research is the development of new antifungal and antibacterial agents based on this compound. Another area of research is the study of the mechanism of action of this compound and its potential use in the treatment of various diseases. Additionally, there is potential for the development of new insecticides and herbicides based on this compound.
Synthesis Methods
The synthesis of 2-chloro-N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with thionyl chloride, followed by the reaction with 4-chloroaniline. The resulting product is then reacted with 2-chloro-N-(4-chlorophenyl)acetamide to yield the final product.
Scientific Research Applications
2-chloro-N-(4-chlorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied for its potential applications in various fields of science. It has been found to have antifungal, antibacterial, and antitumor properties. It has also been studied for its potential use as an insecticide and herbicide.
properties
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-10-1-3-11(4-2-10)20-15(22)13-6-5-12(7-14(13)17)21-8-18-19-9-21/h1-9H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTDPJWEDZXQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chlorophenyl)-4-(1,2,4-triazol-4-yl)benzamide |
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